molecular formula C26H19N5O3S B11525687 N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide

N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11525687
M. Wt: 481.5 g/mol
InChI Key: LYJCOJYRXHSNPB-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 306756-51-4

This compound belongs to the class of hydrazides and contains a furan ring, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes:: The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide involves several steps. One notable method is the deprotection of its acetal precursor, 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole (2), using formic acid (98%) as the reagent .

Chemical Reactions Analysis

Reactivity:: N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide likely undergoes various reactions, including:

    Oxidation: Oxidative transformations of the sulfur and nitrogen atoms.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at the phenyl rings or the triazole nitrogen.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity.

Scientific Research Applications

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biomolecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:

    Similar Compounds:

Properties

Molecular Formula

C26H19N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C26H19N5O3S/c32-22-14-8-7-13-21(22)25(33)29-27-17-20-15-16-23(34-20)35-26-30-28-24(18-9-3-1-4-10-18)31(26)19-11-5-2-6-12-19/h1-17,32H,(H,29,33)/b27-17+

InChI Key

LYJCOJYRXHSNPB-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=CC=C5O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.